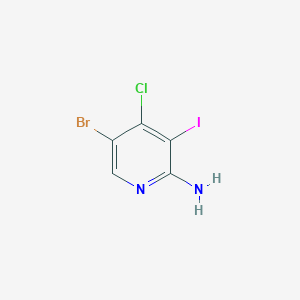

5-Bromo-4-chloro-3-iodopyridin-2-amine

描述

Chemical Identity and Nomenclature

5-Bromo-4-chloro-3-iodopyridin-2-amine represents a highly functionalized aminopyridine derivative characterized by its unique trihalogenated substitution pattern. The compound bears the Chemical Abstracts Service registry number 1228666-03-2 and possesses the molecular formula C₅H₃BrClIN₂ with a molecular weight of 333.35 g/mol. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the precise positional arrangement of the three halogen substituents and the amino group on the pyridine ring.

The compound exists under several alternative nomenclature systems, including 5-bromo-4-chloro-3-iodo-2-pyridinamine and 2-amino-5-bromo-4-chloro-3-iodopyridine. The MDL number MFCD15530278 serves as an additional identifier in chemical databases. The canonical SMILES notation C1=C(C(=C(C(=N1)N)I)Cl)Br provides a concise structural representation that unambiguously defines the compound's connectivity. The InChI key VUZRKELWKYLVBZ-UHFFFAOYSA-N offers another standardized identifier for database searches and computational applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₃BrClIN₂ | |

| Molecular Weight | 333.35 g/mol | |

| CAS Number | 1228666-03-2 | |

| MDL Number | MFCD15530278 | |

| IUPAC Name | This compound |

The structural arrangement of this compound places it within the category of polysubstituted pyridines, specifically those bearing both halogen and amino functionalities. The compound's distinctive feature lies in its incorporation of three different halogen atoms—bromine, chlorine, and iodine—each occupying specific positions on the pyridine ring. This trihalogenated pattern creates a compound with unique electronic and steric properties that distinguish it from mono- or dihalogenated analogues. The presence of the amino group at the 2-position further enhances the compound's potential for diverse chemical transformations and applications in synthetic chemistry.

Historical Context of Polyhalogenated Aminopyridines

The development of polyhalogenated aminopyridines has emerged as a significant area of research within heterocyclic chemistry, driven by their potential applications as pharmaceutical intermediates and synthetic building blocks. Historical approaches to synthesizing such compounds have traditionally relied on multi-step sequences involving noble metal catalysts, particularly palladium-based systems, which have dominated the field for several decades. These early methodologies, while effective, often required expensive precious metal resources and harsh reaction conditions, limiting their practical applicability in large-scale pharmaceutical production.

The evolution of synthetic approaches toward polyhalogenated aminopyridines has been marked by several key developments in the literature. Park, Woydziak, and Gong reported pioneering work on potassium hydroxide-promoted amination of aryl halides, establishing foundational principles for metal-free amination processes. Subsequently, Li and colleagues developed sodium hydroxide-assisted amination protocols specifically for 2-fluoropyridine derivatives, demonstrating the feasibility of environmentally benign approaches to aminopyridine synthesis. However, these early methods were restricted to highly reactive substrates such as fluoropyridines, leaving more challenging chlorinated and brominated derivatives largely unexplored.

Recent advances have addressed these limitations through the development of base-promoted selective amination protocols that can accommodate a broader range of polyhalogenated pyridine substrates. These methodologies have successfully extended to include challenging pyridine chlorides, representing a significant advancement in the field. The development of water-based reaction systems has further enhanced the environmental profile of these transformations, aligning with contemporary demands for sustainable synthetic chemistry. Mechanistic studies have revealed that these processes likely proceed through base-assisted dissociation of dimethylformamide to generate nucleophilic dimethylamine species, providing insights into the fundamental reaction pathways.

The historical progression of polyhalogenated aminopyridine synthesis has also been influenced by advances in halogenation methodologies. Traditional approaches relied heavily on electrophilic aromatic substitution reactions, which typically favor the 3-position of pyridines and require strong acidic conditions. The development of position-selective halogenation strategies has enabled access to previously difficult-to-synthesize substitution patterns, including 4-selective halogenation through phosphine-based displacement reactions. These methodological advances have expanded the accessible chemical space of polyhalogenated aminopyridines and facilitated the preparation of compounds like this compound.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader landscape of heterocyclic chemistry, serving as both a challenging synthetic target and a versatile intermediate for further chemical elaboration. The compound exemplifies the complexity achievable in polyhalogenated heterocycles, where multiple distinct halogen substituents create unique electronic environments that influence reactivity patterns and molecular properties. Halogenated heterocycles represent a crucial class of compounds in synthetic chemistry due to their utility as vehicles for constructing other organic molecules through selective functional group transformations.

The presence of three different halogens in this compound provides opportunities for selective chemical modifications based on the inherent reactivity differences between bromine, chlorine, and iodine substituents. Iodine typically exhibits the highest reactivity toward nucleophilic substitution and cross-coupling reactions, followed by bromine and then chlorine, creating a reactivity hierarchy that enables selective transformations. This differential reactivity allows for sequential functionalization strategies where specific halogen positions can be targeted while leaving others intact, enabling the construction of complex molecular architectures from relatively simple starting materials.

The amino functionality at the 2-position further enhances the compound's significance by providing an additional site for chemical modification and coordination. Aminopyridines are known to serve as versatile ligands in organometallic chemistry and as key intermediates in pharmaceutical synthesis. The combination of amino and multiple halogen functionalities in a single molecule creates opportunities for developing novel synthetic methodologies and exploring new reactivity patterns that may not be accessible with simpler substrates.

From a mechanistic perspective, this compound serves as an excellent probe for studying the fundamental principles governing reactivity in polyhalogenated systems. The compound's complex substitution pattern makes it valuable for investigating selectivity issues in cross-coupling reactions, nucleophilic substitutions, and other transformations where regioselectivity is critical. Research involving such compounds has contributed to the development of new catalyst systems and reaction conditions that enable highly selective transformations of polyhalogenated substrates.

Classification within Halogenated Pyridine Derivatives

Within the extensive family of halogenated pyridine derivatives, this compound occupies a unique position as a trihalogenated aminopyridine. The compound can be classified according to several criteria, including the number and types of halogen substituents, the presence of additional functional groups, and the specific substitution pattern on the pyridine ring. As a trihalogenated derivative, it represents one of the most heavily substituted examples within the halopyridine family, surpassing the complexity of mono- and dihalogenated analogues.

The classification of halogenated pyridines typically considers both the nature of the halogen substituents and their positional arrangements. This compound features a mixed halogen system incorporating bromine at the 5-position, chlorine at the 4-position, and iodine at the 3-position, alongside an amino group at the 2-position. This substitution pattern distinguishes it from related compounds such as 3-Bromo-5-chloro-4-iodopyridine, which lacks the amino functionality and exhibits a different halogen arrangement. The presence of the amino group fundamentally alters the compound's electronic properties and reactivity profile compared to purely halogenated pyridines.

The electronic classification of this compound reveals its position as an electron-deficient heterocycle modified by the electron-donating amino substituent. The multiple halogen substituents generally withdraw electron density from the pyridine ring through inductive effects, while the amino group provides electron density through resonance donation. This electronic balance creates a unique reactivity profile that differs significantly from either purely electron-rich or electron-poor pyridine derivatives.

In terms of synthetic accessibility and commercial availability, this compound falls within the category of specialized research chemicals that require custom synthesis rather than large-scale commercial production. The compound's complexity and the specific arrangement of substituents make it challenging to prepare through conventional synthetic routes, necessitating the development of specialized methodologies for its synthesis. This classification as a synthetic challenge has driven research into new methods for preparing such heavily substituted aminopyridines, contributing to advances in heterocyclic chemistry more broadly.

The compound's classification also extends to its role as a potential pharmaceutical intermediate or building block. Aminopyridine derivatives, particularly those bearing halogen substituents, have found extensive use in drug discovery and development programs. The specific substitution pattern of this compound provides multiple handles for further synthetic elaboration, making it valuable as an advanced intermediate in the synthesis of complex pharmaceutical targets. This classification as a versatile building block has contributed to ongoing interest in developing efficient synthetic routes to the compound and related structures.

Structure

2D Structure

属性

IUPAC Name |

5-bromo-4-chloro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClIN2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZRKELWKYLVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673602 | |

| Record name | 5-Bromo-4-chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-03-2 | |

| Record name | 5-Bromo-4-chloro-3-iodo-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material Selection and Bromination

A common starting material is 2-amino-4-chloropyridine , which already contains the chlorine substituent at the 4-position. Bromination at the 5-position is achieved using N-bromo-succinimide (NBS) in an organic solvent such as methylene dichloride at low temperature (0 °C) to control regioselectivity and minimize side reactions.

| Step | Reagents and Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Bromination | 2-amino-4-chloropyridine, NBS, CH2Cl2, 0 °C, 30 min | Formation of 5-bromo-4-chloropyridin-2-amine intermediate | >80% |

This step is critical to obtain the key intermediate with high purity and yield, as documented in patent CN103420903A.

Iodination at the 3-Position

Iodination is typically performed on the brominated and chlorinated aminopyridine intermediate. A reported effective method involves the use of iodine (I2) in the presence of an oxidizing agent such as potassium iodate (KIO3) and acidic medium composed of sulfuric acid, acetic acid, and water. This allows selective iodination at the 3-position.

| Step | Reagents and Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Iodination | 5-bromo-4-chloropyridin-2-amine, I2, KIO3, H2SO4/AcOH/H2O, room temp | Formation of 5-bromo-4-chloro-3-iodopyridin-2-amine | Good yield (typically >70%) |

This method is supported by literature from the Royal Society of Chemistry publications.

Alternative Synthetic Routes

Starting from 2-aminopyridine , sequential halogenation with NBS for bromination, followed by selective iodination with iodine and silver sulfate catalysis, has been reported to yield 5-bromo-3-iodopyridin-2-amine derivatives, which can be further chlorinated if required.

The use of mild conditions and avoidance of hazardous reagents such as butyllithium or phosphorus oxychloride is emphasized to facilitate scale-up and industrial applicability.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 2-amino-4-chloropyridine | NBS, CH2Cl2, 0 °C, 30 min | 5-bromo-4-chloropyridin-2-amine | >80 | Low temperature to control selectivity |

| 2 | Iodination | 5-bromo-4-chloropyridin-2-amine | I2, KIO3, H2SO4/AcOH/H2O, room temperature | This compound | >70 | Acidic medium and oxidant used |

| 3 | Purification | Crude product | Extraction, washing, drying, chromatography | Pure target compound | Variable | Essential for removing by-products |

Research Findings and Industrial Considerations

The bromination step using NBS is efficient and scalable, providing high yields and selectivity without requiring extreme conditions.

The iodination step benefits from the use of potassium iodate as an oxidant, which promotes regioselective substitution and good yields.

The entire synthetic route avoids hazardous reagents and extreme low-temperature operations, making it suitable for industrial scale-up with cost efficiency and safety.

Purification typically involves solvent extraction and chromatographic techniques to achieve the desired purity for research or pharmaceutical applications.

化学反应分析

Types of Reactions: 5-Bromo-4-chloro-3-iodopyridin-2-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridine derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

5-Bromo-4-chloro-3-iodopyridin-2-amine has shown promise as a scaffold in drug discovery. It has been studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The compound’s ability to modulate biological pathways makes it a candidate for therapeutic development against FGFR-related conditions .

Biochemical Probes

The compound is utilized in biochemical assays as a probe to study biological pathways and mechanisms. Its halogenated structure allows it to interact with specific enzymes and receptors, providing insights into cellular processes.

Material Science

Due to its unique electronic properties, this compound is also applied in the development of new materials, including polymers and dyes. Its reactivity allows it to be incorporated into various polymer matrices, enhancing the properties of the resultant materials .

Case Study 1: Inhibition of FGFR

A study investigated the inhibitory effects of this compound on FGFR signaling pathways in cancer cells. The compound demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Synthesis of Complex Organic Molecules

Researchers utilized this compound as a building block for synthesizing complex organic molecules relevant to pharmaceuticals. The synthesis involved multiple steps of halogenation followed by amination, resulting in high yields of target compounds with biological activity .

作用机制

The mechanism by which 5-Bromo-4-chloro-3-iodopyridin-2-amine exerts its effects depends on the specific biological or chemical context. In biological systems, it may interact with enzymes or receptors through non-covalent interactions, such as hydrogen bonding or van der Waals forces. The halogen atoms on the pyridine ring can enhance the binding affinity and selectivity of the compound towards its molecular targets.

相似化合物的比较

Structural Isomers

Compounds with identical molecular formulas but differing substituent positions exhibit distinct physicochemical and reactivity profiles:

Key Observations :

- Electronic Effects : Halogen positioning alters ring electron density. For example, iodine at the 3-position (target compound) vs. 4-position (6-Bromo-2-chloro-4-iodo isomer) affects electrophilic substitution sites .

- Solubility : The 6-Bromo-2-chloro-4-iodo isomer’s NH₂ group at the 3-position may reduce water solubility compared to the target compound’s NH₂ at the 2-position .

Halogen-Substituted Analogues

Variations in halogen type or absence influence reactivity and applications:

Key Observations :

- Iodine’s Role: The target compound’s iodine enhances oxidative stability and participation in Ullmann or Suzuki-Miyaura couplings, unlike non-iodinated analogues .

- Fluorine vs. Chlorine : Fluorine’s stronger electron-withdrawing effect makes 5-Bromo-4-fluoropyridin-2-amine more reactive in SNAr reactions compared to the target compound .

Methyl-Substituted Derivatives

The introduction of methyl groups modifies steric and electronic properties:

Key Observations :

- Lipophilicity : The methyl group in 1150618-04-4 enhances membrane permeability, making it more suitable for medicinal chemistry applications than the target compound .

- Steric Effects : Methyl at the 4-position may hinder access to the NH₂ group for hydrogen bonding in the target compound’s 4-chloro position .

Pyrimidine Analogues

Pyrimidine-based derivatives differ in ring structure and nitrogen content:

生物活性

5-Bromo-4-chloro-3-iodopyridin-2-amine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine, chlorine, and iodine atoms, allows it to interact with various biological targets, particularly in cancer research and drug discovery.

- Molecular Formula : C₅H₃BrClIN₂

- Molecular Weight : 298.91 g/mol

- Melting Point : 113°C to 115°C

- CAS Number : 1228666-03-2

Research indicates that this compound exhibits biological activities relevant to therapeutic applications. It has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFR), which play a crucial role in various cancers and other diseases. The compound's ability to modulate biological pathways suggests its candidacy for therapeutic development against FGFR-related conditions .

Biological Activity

The compound's biological activity can be summarized as follows:

- Inhibition of FGFR : Studies have shown that this compound can inhibit FGFR, which is implicated in tumor growth and metastasis.

- Interaction with Enzymes : The compound interacts with specific kinases involved in cancer pathways, suggesting potential roles in oncology .

- Antimicrobial Properties : Preliminary studies indicate that halogenated pyridines like this compound may exhibit antimicrobial activity against certain bacterial strains .

Case Studies and Research Findings

Recent studies have focused on synthesizing and testing various derivatives of halogenated pyridines, including this compound. Below are key findings from relevant research:

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving multi-step processes starting from simpler precursors such as 2-amino-pyridine. Common synthetic routes include:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-4-chloro-3-iodopyridin-2-amine?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of pyridine derivatives. A common approach involves nitro group reduction followed by halogen substitution. For example, nitropyrimidine precursors can be reduced using stannous chloride (SnCl₂) in hydrochloric acid, followed by halogenation with bromine, chlorine, and iodine sources under controlled conditions. Recrystallization in acetonitrile or ethyl acetate is often used for purification .

- Key Considerations : Monitor reaction temperatures (e.g., 273 K for nitro reduction) and stoichiometry to avoid overhalogenation. Use TLC or HPLC to track reaction progress.

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and planar geometry (r.m.s. deviation ~0.087 Å for pyrimidine rings). Hydrogen bonding networks (e.g., N–H···N interactions) stabilize supramolecular structures .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes amine protons (~5–6 ppm) and halogen-substituted carbons. 2D NMR (e.g., HSQC, HMBC) confirms connectivity.

- Elemental analysis : Validates purity (>95%) and stoichiometry .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : Serves as a versatile building block for:

- Cross-coupling reactions : Iodine and bromine substituents enable Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups .

- Kinase inhibitor synthesis : Halogenated pyridines are precursors for ATP-binding site inhibitors. Optimize regioselectivity using Pd catalysts (e.g., Pd(PPh₃)₄) .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be mitigated?

- Methodological Answer :

- Order of substitution : Introduce halogens sequentially (e.g., bromine first, then chlorine and iodine) to avoid steric clashes. Use directing groups (e.g., –NH₂) to control positions .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions. For iodine substitution, employ NaI in acetone under reflux .

- Validation : Compare HPLC retention times with reference standards to confirm regiochemical purity .

Q. What stability issues arise under varying solvent/temperature conditions?

- Methodological Answer :

- Thermal stability : Decomposition occurs above 80°C; store at 0–6°C in amber vials to prevent photodegradation .

- Solvent compatibility : Stable in DMSO and DMF but reacts with protic solvents (e.g., MeOH) at elevated temperatures. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-validation : Compare XRD data with computational models (DFT calculations) to confirm bond angles/lengths. For NMR discrepancies, use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent-shift artifacts .

- Alternative techniques : Employ high-resolution mass spectrometry (HRMS) to verify molecular ions and isotopic patterns (e.g., ³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br) .

Q. What strategies optimize yields in multi-step syntheses?

- Methodological Answer :

- Step | Conditions | Yield

--- | --- | ---

Nitro reduction | SnCl₂/HCl, 273 K | 90%

Iodination | NaI, acetone, reflux | 75–85% - Process optimization : Use flow chemistry for exothermic steps (e.g., halogenation) to improve scalability. Quench intermediates with ice to minimize byproducts .

Data Contradiction Analysis

Q. How to address inconsistent synthetic yields across laboratories?

- Methodological Answer :

- Reproducibility checks : Standardize reagent sources (e.g., SnCl₂·2H₂O vs. anhydrous) and moisture control (argon atmosphere).

- Byproduct profiling : Identify impurities (e.g., dehalogenated products) via LC-MS. Adjust stoichiometry if Br/Cl loss is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。